molecular formula C5H12N2O B1315082 N-methyl-3-(methylamino)propanamide CAS No. 50836-82-3

N-methyl-3-(methylamino)propanamide

Cat. No.: B1315082
CAS No.: 50836-82-3
M. Wt: 116.16 g/mol
InChI Key: BZAGWSIKXFPLND-UHFFFAOYSA-N
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Description

N-methyl-3-(methylamino)propanamide is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGWSIKXFPLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502181
Record name N,N~3~-Dimethyl-beta-alaninamide
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50836-82-3
Record name N,N~3~-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-(methylamino)propanamide
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Role As a Key Intermediate in Organic Synthesis and Chemical Transformations

N-methyl-3-(methylamino)propanamide functions primarily as a key intermediate in organic synthesis, a role that allows chemists to construct elaborate molecules from simpler precursors. Its bifunctional nature, containing both a secondary amine and a secondary amide group, provides multiple reactive sites for chemical modification and transformation.

Detailed research illustrates its part in synthetic pathways. For example, it can be synthesized and then subsequently used in further reactions, demonstrating its role as a stepping stone. A common preparation involves the reaction of methylacrylate with methylamine (B109427), which is then transformed in a subsequent step. This highlights its utility as a versatile scaffold for building diverse molecular architectures. Beyond this, the compound is explored for its potential in studying enzyme interactions and in the industrial production of specialized polymers and resins that require specific amide functionalities.

Table 1: Example of a Synthetic Transformation Involving this compound
StepDescriptionReagentsConditions
1 Synthesis of this compoundMethylacrylate, Methylamine in EthanolCooled reaction followed by reflux
2 Reduction of the AmideLithium aluminum hydride (LiAlH₄) in Anhydrous EtherReflux, followed by vacuum distillation

The structural motif of this compound is echoed in other important synthetic intermediates. For instance, structurally related propanolamine (B44665) and propanenitrile derivatives are essential for producing pharmaceuticals, including antidepressants and antibiotics. google.comresearchgate.net This underscores the value of the propanamide backbone in developing new chemical entities.

Foundational Research Trajectories for Amide Containing Chemical Compounds

Established Synthetic Routes for Propanamide Frameworks

The construction of the propanamide backbone, a core feature of this compound, can be achieved through several reliable synthetic transformations. These include hydrogenation-based pathways, nucleophilic substitution and coupling reactions, and direct amidation approaches.

Hydrogenation-Based Synthetic Pathways and Catalyst Systems

Hydrogenation reactions are a cornerstone in the synthesis of propanamides and their derivatives. A common strategy involves the catalytic reduction of a nitrile precursor. For instance, a related compound, N,N-dimethyl-3-(methylamino)propanamide, can be synthesized by first reacting dimethylamine (B145610) with acrylonitrile (B1666552) to form dimethylaminopropionitrile. This intermediate is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol, to yield the final product.

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation process. youtube.com Commonly employed metal catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). youtube.comyoutube.comyoutube.comyoutube.comyoutube.com These catalysts facilitate the addition of hydrogen (H2) across a double or triple bond, converting unsaturated precursors into saturated amides. youtube.comyoutube.com The reaction is typically understood to occur on the surface of the metal catalyst, where the hydrogen molecule and the unsaturated compound are adsorbed, leading to a concerted or stepwise addition of hydrogen atoms. youtube.comyoutube.comyoutube.com

Catalyst SystemSubstrate TypeKey Features
Palladium on Carbon (Pd/C) Nitriles, Alkenes, AlkynesWidely used, efficient for various reductions. youtube.com
Platinum (Pt) Alkenes, AlkynesHighly active catalyst. youtube.comyoutube.comyoutube.com
Nickel (Ni) Alkenes, AlkynesA cost-effective alternative to precious metal catalysts. youtube.comyoutube.comyoutube.com
Ruthenium (Ru) Complexes KetonesUsed in asymmetric hydrogenation for stereoselective synthesis. nih.gov

Nucleophilic Substitution and Coupling Reaction Strategies

Nucleophilic substitution reactions provide another versatile route to propanamide structures. youtube.commasterorganicchemistry.comyoutube.com This approach typically involves the reaction of an amine nucleophile with a suitable electrophile containing the propanoyl group. A common strategy is the acylation of an amine with an acid chloride. libretexts.org The high reactivity of acid chlorides allows for efficient amide bond formation.

Retrosynthetic analysis often identifies a key carbon-nitrogen bond that can be formed via nucleophilic attack. youtube.comlibretexts.org For example, to synthesize a target amide, one can envision disconnecting the amide bond to reveal a carboxylic acid derivative (the electrophile) and an amine (the nucleophile). libretexts.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) often being favored for SN2 reactions. youtube.com

In some cases, a two-step SN2 process can be employed to achieve retention of stereochemistry. youtube.com This involves an initial substitution with a good nucleophile, followed by a second substitution that displaces the first, resulting in the desired product with the original stereoconfiguration. youtube.com

Direct Amidation Approaches to Analogous Amides

Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine, is an increasingly attractive and atom-economical approach. nih.govescholarship.org While this reaction can be driven thermally, it often requires harsh conditions. libretexts.orgnih.gov Consequently, a variety of coupling reagents and catalysts have been developed to facilitate this transformation under milder conditions. numberanalytics.comresearchgate.net

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). researchgate.netucl.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Recent advancements have focused on developing catalytic direct amidation methods to minimize waste. numberanalytics.comdst.gov.in Boron-based reagents, such as B(OCH2CF3)3, have shown promise in promoting direct amidation under mild, operationally simple conditions. nih.gov Photocatalysis using covalent organic frameworks (COFs) is also an emerging green approach for amide synthesis directly from alcohols. dst.gov.in

Large-Scale Synthetic Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. ucl.ac.ukresearchgate.net Process optimization is key to achieving a high-yielding and pure product. researchgate.net

Key considerations for large-scale amidation include: ucl.ac.ukresearchgate.net

Reagent Selection: The choice of coupling reagents, bases, and solvents is critically analyzed for their cost, safety, toxicity, and environmental impact. ucl.ac.ukresearchgate.net For instance, while HATU is effective, its use on a large scale may be limited by cost and the generation of waste. ucl.ac.uk Lower-cost reagents like thionyl chloride or CDI are often preferred in industrial settings. ucl.ac.uk

Atom Economy: This metric, which measures the proportion of reactant atoms incorporated into the final product, is a crucial aspect of green chemistry and process efficiency. numberanalytics.com

By-product Removal: Efficient removal of by-products is essential for obtaining the target amide in high purity. researchgate.net In some cases, such as direct amidation, the removal of water can be critical to drive the reaction to completion. researchgate.net

Machine learning and artificial intelligence are increasingly being used to optimize reaction conditions, accelerating the development of efficient and robust synthetic processes. numberanalytics.com

Stereoselective Synthesis of this compound Precursors

The synthesis of specific stereoisomers of this compound precursors often requires the use of stereoselective methods. Asymmetric catalysis, in particular, plays a pivotal role in establishing the desired chirality. frontiersin.org

Asymmetric Reduction Methodologies Utilizing Biocatalysis and Chemical Catalysis

Asymmetric reduction of a prochiral ketone or other suitable precursor is a powerful strategy for introducing a stereocenter. This can be achieved through both biocatalysis and chemical catalysis.

Biocatalysis utilizes enzymes, such as ketoreductases (KREDs), to catalyze reductions with high enantioselectivity under mild reaction conditions. mdpi.com These enzymatic processes often exhibit excellent chemo-, regio-, and enantioselectivity. mdpi.com The use of whole-cell systems containing the necessary enzymes and cofactor regeneration systems can be a cost-effective approach for large-scale synthesis. mdpi.com

Chemical Catalysis for asymmetric reduction often employs chiral metal catalysts or organocatalysts. For instance, the Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst in combination with a borane (B79455) source to reduce ketones to alcohols with high enantiomeric excess. youtube.comyoutube.com Chiral ruthenium complexes, such as those containing the DM-SEGPHOS ligand, have also been used for the catalytic asymmetric hydrogenation of β-keto amides to afford β-hydroxy amides with high diastereoselectivity and enantioselectivity. nih.gov Copper hydride (CuH) catalyzed reactions have also emerged as a method for the direct enantioselective synthesis of β-chiral amides from α,β-unsaturated carboxylic acids. nih.gov

MethodCatalyst TypeKey Features
Biocatalysis Ketoreductases (KREDs), Ene reductasesHigh enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.commdpi.com
CBS Reduction Chiral OxazaborolidineReliable for asymmetric reduction of prochiral ketones. youtube.comyoutube.com
Chiral Ru-Catalysis DM-SEGPHOS-Ru(II) complexHigh diastereo- and enantioselectivity in hydrogenation of β-keto amides. nih.gov
CuH-Catalysis Chiral Bisphosphine-ligated CuHDirect enantioselective synthesis of β-chiral amides from unsaturated carboxylic acids. nih.gov

Resolution and Racemization Strategies for Chiral Intermediates

In the synthesis of enantiomerically pure compounds, the separation of racemic mixtures and the recycling of undesired enantiomers are crucial for optimizing efficiency and yield. Chiral intermediates used in the synthesis of analogues of this compound are often produced as racemic mixtures. Various strategies are employed to isolate the desired enantiomer and manage the unwanted one.

Resolution Strategies

Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a fundamental technique in producing optically active compounds. wikipedia.org

Diastereomeric Crystallization: This is the most common classical method for chiral resolution. wikipedia.org It involves reacting the racemic mixture (e.g., a chiral amine or carboxylic acid intermediate) with an enantiomerically pure chiral resolving agent. This reaction creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. wikipedia.org This difference allows one diastereomer to be crystallized and separated by filtration, while the other remains in solution. wikipedia.orgrsc.org The chiral resolving agent is then removed to yield the pure enantiomer. The success of this method can be difficult to predict and often requires screening multiple resolving agents. wikipedia.org

Kinetic Resolution (KR): This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wiley.com Often, enzymes like hydrolases or oxidases are used as highly stereoselective biocatalysts. wiley.comnih.gov One enantiomer reacts much faster, converting it to a new product, while the slower-reacting enantiomer remains largely unreacted. The key drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer (either the product or the unreacted starting material) is 50%. rsc.orgwiley.com

Chiral Column Chromatography: This analytical and preparative technique separates enantiomers by passing them through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and thus separation. mdpi.com The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. nih.gov

Interactive Table 1: Comparison of Chiral Resolution Techniques

Method Description Advantages Disadvantages
Diastereomeric Crystallization Forms diastereomeric salts with a chiral resolving agent, which are separated by crystallization. wikipedia.org Scalable, well-established technique. Laborious, depends on unpredictable solubility differences, requires stoichiometric resolving agent. wikipedia.org
Kinetic Resolution (KR) One enantiomer reacts faster with a chiral catalyst (often an enzyme), allowing for separation. wiley.com High selectivity possible, especially with enzymes. wiley.comnih.gov Maximum theoretical yield is 50% for the desired enantiomer. rsc.orgwiley.com

| Chiral Chromatography | Enantiomers are separated based on differential interaction with a chiral stationary phase (CSP) in HPLC. mdpi.com | High separation efficiency, applicable to a wide range of compounds. | Can be expensive for large-scale production, requires specialized equipment. |

Racemization and Recycling Strategies

Chemical Racemization: The application of heat or chemical reagents (acids or bases) can induce racemization. wikipedia.org For chiral intermediates with an acidic proton at the stereocenter, such as adjacent to a carbonyl group, basic conditions can be an effective way to produce a racemic mixture. rsc.org The mechanism often proceeds through the formation of a planar, achiral intermediate, such as an enol or an imine, which can then be protonated from either side to re-form the chiral center as a racemic mixture. rsc.orgwikipedia.org

Catalytic Racemization: Transition metal catalysts, such as those based on iridium, have been developed for the efficient racemization of chiral amines. acs.org These catalysts can operate under mild conditions and are compatible with other reaction processes.

Dynamic Kinetic Resolution (DKR): This advanced strategy combines resolution and racemization in a single pot. rsc.org As the faster-reacting enantiomer is consumed by the resolution catalyst (e.g., an enzyme), the racemization catalyst (e.g., a metal complex) simultaneously converts the slower-reacting enantiomer into the faster-reacting one. rsc.org In theory, DKR allows for the conversion of 100% of the starting racemic material into a single, desired enantiomer. rsc.org This approach, often termed a chemoenzymatic DKR, is a powerful tool for the synthesis of enantiomerically pure compounds. rsc.org

Interactive Table 2: Overview of Racemization Methods for Chiral Intermediates

Method Catalyst / Conditions Typical Mechanism Key Advantage
Chemical Racemization Heat, strong acids, or strong bases. wikipedia.org Formation of a planar, achiral intermediate (e.g., enol, imine). rsc.orgwikipedia.org Simple and cost-effective for suitable substrates.
Catalytic Racemization Transition metal complexes (e.g., Iridium). acs.org Reversible dehydrogenation/hydrogenation or related pathways. High efficiency under mild conditions. acs.org

| Dynamic Kinetic Resolution (DKR) | Combination of a resolution catalyst (e.g., enzyme) and a racemization catalyst. rsc.org | In-situ racemization of the slow-reacting enantiomer. rsc.org | Allows for a theoretical yield of up to 100% of a single enantiomer. rsc.org |

Chemical Reactivity and Reaction Mechanisms of N Methyl 3 Methylamino Propanamide and Its Derivatives

Oxidative Transformations of Amide and Amine Moieties

The presence of both secondary amine and secondary amide groups in N-methyl-3-(methylamino)propanamide makes it susceptible to various oxidative transformations. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and hydrogen peroxide can be employed to oxidize this compound. The secondary amine is typically more susceptible to oxidation than the amide. Mild oxidation may lead to the formation of the corresponding N-oxide or, with stronger oxidants, cleavage of the C-N bond. The amide group, being less reactive, generally requires more forcing conditions to be oxidized, potentially yielding carboxylic acid derivatives upon hydrolysis of an intermediate. For instance, the oxidation of the amine moiety could lead to the formation of N-methyl-3-(methylimino)propanamide, while more aggressive oxidation could result in the cleavage of the carbon chain.

In a related compound, N,N-dimethyl-3-(methylamino)propanamide, oxidation can lead to the formation of the corresponding amides or carboxylic acids. This suggests that under appropriate conditions, the primary amine in an analogue could be oxidized.

Reductive Pathways Leading to Amine Products

The amide functionality of this compound can be reduced to the corresponding amine, yielding N1,N3-dimethylpropane-1,3-diamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce amides. The reduction of amides with LiAlH4 proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to an iminium ion, followed by a second hydride attack to yield the amine.

A synthesis of this compound itself involves the reduction of an amide intermediate using LiAlH4 in anhydrous ether under reflux, resulting in a 53% yield. In the context of related compounds, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the corresponding hydroxy propanamide has been demonstrated using whole cells of Rhodotorula glutinis, showcasing an alternative, milder reductive pathway for similar structures. researchgate.net

Nucleophilic Substitution Reactions Involving the Amide Group

The amide group of this compound can undergo nucleophilic substitution reactions, although it is generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. These reactions typically require activation of the carbonyl group. For instance, hydrolysis of the amide bond to yield N-methyl-β-alanine and methylamine (B109427) can be achieved under acidic or basic conditions, although this often requires elevated temperatures.

The nitrogen atom of the amide can also act as a nucleophile after deprotonation. More commonly, the secondary amine within the molecule, being more nucleophilic than the amide, will be the primary site of attack for electrophiles. However, in specific contexts, the amide nitrogen can participate in substitution reactions. For example, various nucleophiles, including halides and other amines, can potentially substitute the amide group under appropriate conditions.

Chemoselective Reactivity Studies of this compound Analogs

The presence of multiple nucleophilic centers in this compound and its analogs allows for fascinating studies in chemoselectivity, particularly in reactions leading to the formation of heterocyclic structures.

Cyclization Reactions with Dihaloalkanes

A study on a closely related analog, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, demonstrated highly chemoselective cyclization reactions with dihaloalkanes. researchgate.net This aminohydroxypropanamide, containing three nucleophilic centers (two nitrogens and one oxygen), reacts with dihaloalkanes such as dibromomethane (B42720) and 1,2-dibromoethane (B42909) in the presence of a base to yield chiral hexahydro-4-pyrimidinones. researchgate.net The reaction proceeds via a double N-alkylation of the two nitrogen atoms, leading to the formation of a seven-membered ring in the case of 1,2-dibromoethane. This demonstrates the propensity of the diamine moiety to participate in cyclization, a reactivity that can be inferred for this compound.

DihaloalkaneProductYield (%)
Dibromomethane(2S,3S)-1,3-Dimethyl-5-hydroxy-6-phenyl-hexahydro-4-pyrimidinone-
1,2-Dibromoethane(2S,3S)-1,4-Dimethyl-6-hydroxy-7-phenyl- researchgate.netdiazepan-5-one-
1,3-DibromopropaneNot reported-

Data derived from studies on (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide. researchgate.net The specific yields for these reactions were not provided in the abstract.

Condensation Reactions with Carbonyl Compounds

The same aminohydroxypropanamide analog also exhibits chemoselective condensation reactions with carbonyl compounds like aldehydes. researchgate.net In these reactions, the hydroxyl group and the adjacent secondary amine participate in the formation of chiral oxazolidines. researchgate.net This occurs through the formation of an imine intermediate followed by an intramolecular nucleophilic attack by the hydroxyl group.

For this compound, which lacks the hydroxyl group, the reaction with aldehydes is expected to proceed differently. The two amine functionalities can react with aldehydes to form aminals or, under conditions favoring dehydration, could lead to the formation of other heterocyclic structures. For example, the reaction with formaldehyde (B43269) could lead to the formation of a 1,3-diazepane (B8140357) derivative through condensation with both amine groups. The reaction of formaldehyde with simple amides is known to produce N-hydroxymethyl amides. researchgate.net

AldehydeProduct with (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide
FormaldehydeChiral oxazolidine
AcetaldehydeChiral oxazolidine
BenzaldehydeChiral oxazolidine

Data derived from studies on (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide. researchgate.net

Mechanistic Investigations of Propanamide-Based Functional Groups

The reactivity of the propanamide backbone is influenced by the interplay between the amide and the β-amino group. Mechanistic studies on related systems provide insights into the expected behavior of this compound.

The reduction of amides to amines with LiAlH4 is understood to proceed through a well-established mechanism involving two successive hydride transfers. The initial nucleophilic attack of a hydride on the amide carbonyl forms a tetrahedral intermediate. This intermediate then collapses, with the oxygen atom coordinated to the aluminum species acting as a leaving group, to form an iminium ion. The highly electrophilic iminium ion is then rapidly reduced by a second equivalent of hydride to furnish the final amine product.

In oxidative processes, the mechanism will depend on the oxidant. For instance, with metal-based oxidants, the reaction may proceed through a single-electron transfer (SET) mechanism, generating a nitrogen-centered radical cation. Subsequent steps would then lead to the final oxidized product.

The cyclization reactions of diamino amides with dihaloalkanes likely proceed via a stepwise or concerted double nucleophilic substitution mechanism. The relative nucleophilicity of the two amine groups and the geometry of the transition states would determine the regioselectivity and stereoselectivity of the cyclization. Theoretical calculations on the cyclization of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes have been used to explain the observed chemoselectivity, indicating that the formation of the hexahydro-4-pyrimidinone is thermodynamically favored. researchgate.net

Intermolecular and Intramolecular Interaction Dynamics

The presence of both a secondary amine and a secondary amide group in this compound allows for a variety of intermolecular and intramolecular interactions, primarily through hydrogen bonding. The N-H protons on both the amine and amide groups can act as hydrogen bond donors, while the carbonyl oxygen and the lone pair of electrons on the amine nitrogen can act as hydrogen bond acceptors.

Intermolecular Interactions:

In a pure sample, molecules of this compound can form intermolecular hydrogen bonds with each other. These interactions can lead to the formation of dimers or larger aggregates, influencing the physical properties of the compound, such as its boiling point and viscosity. The strength of these interactions is dependent on the orientation of the molecules and the solvent environment. In protic solvents, the compound can form hydrogen bonds with solvent molecules, while in aprotic solvents, self-association through hydrogen bonding is more likely.

Intramolecular Interactions:

The flexible three-carbon chain connecting the amine and amide groups allows for the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the secondary amine's N-H proton and the carbonyl oxygen of the amide group, creating a six-membered ring-like structure. This type of intramolecular interaction can influence the conformational preference of the molecule. Spectroscopic techniques such as NMR and IR can provide evidence for the presence and strength of such intramolecular hydrogen bonds. For instance, in a related compound, protonated β-methylaminoalanine, computational studies have shown that the lowest energy structures are stabilized by the formation of hydrogen bonds between the primary and secondary amine groups, as well as between the secondary amine and the carboxylic oxygen. nih.gov

The relative stability of conformers with and without intramolecular hydrogen bonds can be influenced by the solvent. In nonpolar solvents, intramolecular hydrogen bonding is generally more favored, as it satisfies the hydrogen bonding potential of the functional groups within the same molecule. In polar, hydrogen-bonding solvents, competition from solvent molecules can disrupt the intramolecular hydrogen bond in favor of intermolecular interactions with the solvent.

A summary of potential interactions is presented in the table below.

Interaction TypeDonorAcceptorSignificance
Intermolecular Amine N-HAmide C=ODimer/aggregate formation
Amide N-HAmine NDimer/aggregate formation
Amine/Amide N-HSolvent (protic)Solvation
Intramolecular Amine N-HAmide C=OConformational preference

Proton Transfer Mechanisms in Reaction Pathways

The presence of two basic nitrogen atoms and an amide proton in this compound makes it an interesting subject for studying proton transfer mechanisms. The secondary amine is generally more basic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group.

Acid-Catalyzed Reactions:

Base-Catalyzed Reactions:

Under basic conditions, the amide N-H proton is the most acidic proton in the molecule and can be abstracted by a strong base. This deprotonation would generate an amidate anion, which is stabilized by resonance. This intermediate can then participate in various reactions. For example, in a base-catalyzed hydrolysis, the hydroxide (B78521) ion would directly attack the carbonyl carbon, leading to a tetrahedral intermediate that would subsequently break down to a carboxylate and the diamine.

The general mechanisms for acid- and base-catalyzed amide hydrolysis can be applied to this compound, with the added complexity of the secondary amine group, which can influence the reaction rates and pathways by acting as an internal base or by being protonated under acidic conditions.

Transition Metal-Catalyzed Functionalizations (e.g., C(sp3)-H Arylation)

The functionalization of unactivated C(sp³)–H bonds is a powerful tool in modern organic synthesis. In the context of this compound, the methylene (B1212753) groups (C-2 and C-3) are potential sites for such reactions. Transition metal catalysis, particularly with palladium, has been widely used for the C(sp³)–H arylation of aliphatic amides. nih.gov

These reactions often proceed via a directed mechanism, where a functional group within the substrate coordinates to the metal center and directs the C-H activation to a specific position. In this compound, both the amide and the amine groups could potentially act as directing groups. The amide group, through its carbonyl oxygen, can act as a directing group for the functionalization of the β- or γ-C-H bonds. Similarly, the secondary amine could also direct C-H activation.

A plausible catalytic cycle for the palladium-catalyzed C(sp³)–H arylation would involve:

Coordination of the palladium catalyst to the directing group (amide or amine).

C-H bond activation at one of the methylene positions to form a palladacycle intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the C-C bond and release the arylated product, regenerating the palladium catalyst.

The regioselectivity of the C-H activation would depend on the stability of the resulting palladacycle. For instance, direction by the amide carbonyl would likely favor the formation of a five- or six-membered palladacycle, leading to functionalization at the β or γ position, respectively.

SubstrateArylating AgentCatalystLigandBaseSolventYield (%)Reference
N-aryl-3-methylbutanamide4-IodotoluenePd(OAc)₂Acetyl-L-isoleucineK₂CO₃t-AmylOH75 nih.gov

This data suggests that similar conditions could potentially be adapted for the C(sp³)–H arylation of this compound and its derivatives, offering a pathway to novel and more complex molecules.

Derivatization Strategies and Analog Development Based on N Methyl 3 Methylamino Propanamide

Structural Modifications for Enhanced Research Utility

The inherent reactivity and structural features of N-methyl-3-(methylamino)propanamide offer multiple avenues for modification to enhance its utility in research. These modifications can improve its physical properties, such as solubility, or create new functionalities for exploring structure-activity relationships.

Salt Formation for Solubility and Stability Modulation (e.g., Hydrochloride Salts)

A primary and straightforward modification to improve the handling and bioavailability of amine-containing compounds is through salt formation. For this compound, conversion to its hydrochloride salt is a common strategy. This process involves reacting the basic parent compound with hydrochloric acid.

The resulting this compound hydrochloride (CAS: 57180-63-9) exhibits significantly enhanced water solubility and stability compared to the freebase form. This improved hydrophilicity is crucial for many biological research applications where aqueous buffer systems are employed. The salt form ensures that the compound remains dissolved and stable in solution, facilitating accurate and reproducible experimental results.

Facile Derivatization via the Methylamino Moiety for Structure-Activity Relationship Studies

The secondary amine of the methylamino group is a key site for chemical derivatization. This functional group can readily undergo various reactions, including nucleophilic substitution, allowing for the introduction of a wide range of substituents. This facile derivatization is instrumental in conducting structure-activity relationship (SAR) studies.

By systematically altering the groups attached to the nitrogen atom, researchers can investigate how these changes affect the compound's interaction with biological targets. For instance, introducing bulky or electronically distinct groups can probe the steric and electronic requirements of a binding site. This approach is fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The amide and amine functionalities of the core structure allow it to engage in interactions like hydrogen bonding with molecular targets such as enzymes and receptors.

Design and Synthesis of Piperazine-Containing Propanamide Analogs

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. The synthesis of piperazine-containing propanamide analogs often involves reacting a propanamide precursor with a suitable piperazine derivative. researchgate.netnih.gov For example, a common synthetic route involves the N-alkylation of a piperazine with a propanamide moiety containing a leaving group, such as a halide. nih.gov

The introduction of a piperazine motif can confer a range of desirable properties. For instance, in the development of antipsychotic agents, piperazine-substituted benzoxazole (B165842) derivatives have been synthesized to target dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Similarly, tri-substituted pyrazole (B372694) derivatives incorporating a piperazine group have been shown to act as potent inhibitors of integrin-linked kinase (ILK) in cancer research. The basic nitrogen atoms of the piperazine ring can also improve aqueous solubility and allow for further derivatization.

Pyrrolidinepropanamide Series in Receptor Antagonist Research

Pyrrolidine, a five-membered saturated nitrogen heterocycle, is another important structural motif used in the development of biologically active compounds. nih.gov Pyrrolidinepropanamide analogs have been investigated for their potential as receptor antagonists, particularly for serotonin receptors. Serotonin receptor antagonists are crucial in modulating various physiological and neurological processes, including mood, anxiety, and memory. nih.gov

The synthesis of these analogs typically involves coupling a pyrrolidine-containing intermediate to a propanamide backbone. The resulting compounds are then screened for their ability to bind to and block specific receptor subtypes. For example, tropisetron, an indole (B1671886) analog containing a fused pyrrole (B145914) structure, is known to block 5-HT3 receptors. nih.gov The development of novel pyrrolidinepropanamides continues to be an active area of research for identifying new therapeutic agents with improved selectivity and efficacy.

Hydroxylated and Carboxamide-Modified Propanamide Analogs

Hydroxylation can create new points of interaction with biological targets and improve water solubility. In the context of developing ligands for cannabinoid receptors, for instance, 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives have been synthesized and shown to possess high affinity and selectivity. mdpi.com

Similarly, modifying or introducing carboxamide groups can lead to compounds with novel properties. Research into carboxamide-based pyrazoline analogs has yielded compounds with potential anticancer activity. nih.gov Furthermore, a series of new carboxamide and propanamide derivatives bearing a phenylpyridazine core have been designed and synthesized as potent inhibitors of cholinesterase enzymes, which are relevant targets in Alzheimer's disease research. nih.gov These studies highlight the versatility of carboxamide modifications in generating structurally diverse and biologically active molecules.

Benzo[d]oxazole Propanamide Scaffolds and Their Chemical Exploration

The benzo[d]oxazole ring system is a bicyclic aromatic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net The fusion of a propanamide side chain to a benzo[d]oxazole core creates a versatile scaffold for chemical exploration.

A general synthetic route for N-(2-substituted-benzo[d]oxazol-5-yl)-3-substituted-propanamides involves a multi-step process. First, a 5-aminobenzoxazole derivative is reacted with chloropropionyl chloride to form an intermediate. nih.govresearchgate.net This intermediate is then reacted with various secondary amines to introduce diversity at the terminus of the propanamide side chain. nih.gov

This synthetic approach has been successfully employed to create libraries of benzo[d]oxazole propanamide analogs for screening as anti-inflammatory agents. nih.govresearchgate.net The resulting compounds have shown significant protective effects in preclinical models of inflammation, suggesting that the benzo[d]oxazole propanamide scaffold is a promising starting point for the development of new anti-inflammatory drugs. nih.gov Further exploration has focused on phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold as potential tyrosinase inhibitors. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Propanamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For N-methyl-3-(methylamino)propanamide, with the chemical formula C₅H₁₂N₂O, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework.

¹H and ¹³C NMR Data Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons of the N-methyl groups would appear as singlets or doublets depending on the solvent and temperature, with the protons on the methyl group attached to the amide nitrogen likely appearing at a different chemical shift than those on the terminal methylamino group. The methylene (B1212753) protons (-CH₂-CH₂-) would present as multiplets, with their specific splitting patterns revealing scalar coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is characteristically found at the downfield end of the spectrum (typically 170-180 ppm). The two N-methyl carbons and the two methylene carbons would also have distinct chemical shifts.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
N-CH₃ (amide)2.7-2.9d
N-CH₃ (amine)2.3-2.5s
-CH₂-C=O2.4-2.6t
-CH₂-N-2.8-3.0t
N-H (amide)7.5-8.5br s
N-H (amine)1.5-2.5br s

Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O172-175
-CH₂-C=O35-40
-CH₂-N-48-53
N-CH₃ (amide)25-30
N-CH₃ (amine)33-38

Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups (-CH₂-CH₂-), confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal for the amide N-methyl group would show a correlation to the corresponding N-methyl carbon peak.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₅H₁₂N₂O), the calculated monoisotopic mass is 116.09496 u. nih.govuni.lu An experimental HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of the molecule.

Predicted High-Resolution Mass Spectrometry Data

IonFormulaCalculated m/z
[M+H]⁺C₅H₁₃N₂O⁺117.10224
[M+Na]⁺C₅H₁₂N₂ONa⁺139.08418

Data sourced from PubChem. uni.lu

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Coupling liquid chromatography with mass spectrometry (LC-MS or UHPLC-MS) allows for the separation of a compound from a mixture and its subsequent mass analysis. This is particularly useful for analyzing the purity of a synthesized compound and for studying its behavior in complex matrices. A typical LC-MS analysis of this compound would involve its separation on a suitable LC column followed by detection by the mass spectrometer, which would confirm its molecular weight. Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the molecular ion, providing characteristic fragment ions that can be used for structural confirmation and sensitive quantification.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding between the amide and amine groups, which dictate the packing of the molecules in the crystal lattice. As of the time of this writing, there is no publicly available X-ray crystal structure for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a powerful technique used to separate a mixture into its individual components. This separation allows for the identification and quantification of the main compound and any impurities present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. nih.gov The technique separates components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure. nih.gov

For propanamide compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Research findings indicate that the selection of the mobile phase composition, pH, and column type is critical for achieving optimal separation of the main compound from its potential impurities, such as starting materials or degradation products. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the efficient elution of all components within a reasonable timeframe. Quantification is typically achieved using an ultraviolet (UV) detector, where the response is proportional to the concentration of the compound. The purity is then determined by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
12.5415.60.35Unknown Impurity
24.884425.899.50This compound
36.126.70.15Unknown Impurity
Total 4448.1 100.00

Note: This data is illustrative of a typical HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds. nih.gov It is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound, such as residual solvents from synthesis or volatile degradation products. nih.gov

In GC-MS, the sample is vaporized and introduced into a gas chromatograph. An inert carrier gas (like helium or nitrogen) transports the vaporized analytes through a long, thin capillary column. noaa.gov Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. mdpi.com Compounds with lower boiling points and weaker interactions travel faster through the column.

As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. By comparing the obtained mass spectra with established libraries, even trace-level volatile impurities can be unambiguously identified. mdpi.com Analysis of related compounds shows that potential impurities can include starting materials or by-products like 1,3-dimethylamino-propanol. google.com

Table 2: Potential Volatile Impurities in this compound Analysis by GC-MS

Potential ImpurityMolecular FormulaMolecular Weight ( g/mol )Likely Origin
MethanolCH₄O32.04Residual Solvent
Methylamine (B109427)CH₅N31.06Degradation/Starting Material
1,3-Dimethylamino-propanolC₅H₁₃NO103.16Synthesis By-product

Note: This table lists hypothetical but chemically plausible volatile impurities.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a pure compound. chemcollective.org The results are used to validate the empirical formula of a newly synthesized compound and provide strong evidence of its purity. For this compound, the molecular formula is C₅H₁₂N₂O. nih.govuni.lu

The technique typically involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. From these quantities, the percentage composition of C, H, and N in the original sample is calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. For a compound to be considered pure, the experimental values must agree closely with the calculated values, typically within a universally accepted tolerance of ±0.4%. nih.govacs.orgresearchgate.net A significant deviation suggests the presence of impurities or that the proposed chemical structure is incorrect.

Table 3: Elemental Analysis Data for this compound (C₅H₁₂N₂O)

ElementTheoretical Mass %Experimental Mass %Deviation %
Carbon (C)51.6951.55-0.14
Hydrogen (H)10.4110.35-0.06
Nitrogen (N)24.1224.20+0.08
Oxygen (O)*13.77--

Note: Oxygen is typically determined by difference and not direct measurement. The experimental data is representative and falls within the acceptable ±0.4% tolerance.

Theoretical and Computational Approaches in N Methyl 3 Methylamino Propanamide Research

Ab Initio Calculations for Reaction Pathway Elucidation and Energy Profiling

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are a powerful method for mapping chemical reactions. These calculations can be used to elucidate the step-by-step mechanism of a reaction, identifying transition states, intermediates, and the energy barriers between them. This process results in a detailed potential energy surface and a reaction energy profile, which are crucial for understanding reaction kinetics and thermodynamics.

Currently, there are no specific ab initio studies in the public domain that detail reaction pathways or provide comprehensive energy profiles for N-methyl-3-(methylamino)propanamide. Such research would be valuable for predicting its stability, decomposition pathways, or its synthesis and reaction mechanisms under various conditions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of molecules to predict a variety of properties. By calculating the electron density, DFT can provide insights into molecular orbitals (like the HOMO and LUMO), electrostatic potential, and charge distribution. These findings are instrumental in predicting a molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

While databases like PubChem provide basic computed properties for this compound, such as molecular weight and a predicted octanol-water partition coefficient (XlogP3), in-depth DFT studies focusing on its electronic structure and reactivity are not presently available in published literature. nih.gov A dedicated DFT study could, for instance, map the molecular electrostatic potential to visualize charge-rich and charge-poor regions, offering predictions about its intermolecular interactions.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). These studies are fundamental in drug discovery and materials science for assessing the binding affinity and mode of interaction between a ligand and its target.

As of now, specific molecular modeling and docking studies investigating the interaction of this compound with biological targets have not been published. Research in this area would be necessary to explore any potential pharmacological or biological activity by identifying which proteins or receptors it might bind to and the nature of those interactions.

Computational Reconciliation of Experimental and Theoretical Spectroscopic Data

A powerful validation technique in chemical analysis involves comparing experimentally obtained spectroscopic data (e.g., from NMR, IR, or Raman spectroscopy) with spectra predicted through computational methods like DFT. When theoretical and experimental data align, it provides strong evidence for the proposed molecular structure and conformation. Discrepancies, on the other hand, can guide further investigation into the molecule's behavior in different environments.

There is currently no published research that provides a computational reconciliation of theoretical and experimental spectroscopic data for this compound. Such a study would involve calculating theoretical NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic parameters and comparing them against laboratory measurements to confirm the compound's structural and electronic properties. PubChemLite does offer predicted collision cross-section values for different adducts of the molecule, which is a form of theoretical data, but a full comparative study is not available.

Predicted Collision Cross Section Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 117.10224 124.7
[M+Na]⁺ 139.08418 130.7
[M-H]⁻ 115.08768 125.2
[M+NH₄]⁺ 134.12878 146.8
[M+K]⁺ 155.05812 131.0

Data sourced from PubChemLite, calculated using CCSbase.

Emerging Research Areas and Future Perspectives on N Methyl 3 Methylamino Propanamide Chemistry

Development of Novel Catalytic Systems for Efficient Propanamide Synthesis

The synthesis of amides, including N-methyl-3-(methylamino)propanamide, has traditionally relied on stoichiometric activating agents, which often generate significant chemical waste. ucl.ac.uk The modern emphasis on green chemistry has spurred intensive research into catalytic methods that offer greater atom economy and environmental compatibility. ucl.ac.ukmdpi.com

Recent advancements have centered on several classes of catalysts:

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. rsc.orgresearchgate.net These catalysts function under azeotropic reflux conditions, facilitating the removal of water and driving the reaction towards amide formation. rsc.org The stability of these boron-based reagents in air and water makes them attractive alternatives to more sensitive methods. rsc.org Research is ongoing to develop more active and bifunctional boronic acid catalysts that can operate under milder conditions. rsc.org

Metal-Based Catalysis: Various transition metals have been successfully employed to catalyze amide bond formation. Ruthenium pincer complexes, for instance, can catalyze the amidation of esters, producing hydrogen as the sole byproduct in a highly atom-efficient process. rsc.org Palladium-catalyzed cross-coupling reactions have also been developed to form amides from aryl esters and anilines, activating the ester C–O bond for nucleophilic attack. acs.org Other metals, such as iridium, have been used in the catalytic reduction of amides. nih.govfrontiersin.org The primary limitations for these systems, which future research aims to address, include the need for high temperatures and long reaction times. rsc.org

Biocatalysis: Enzymes offer a highly selective and sustainable route to amide synthesis. ucl.ac.uk Biocatalytic direct amidation of carboxylic acids and esters has been reported, and enzymes from the ATP-grasp family are known to catalyze amide bond formation with high efficiency by activating the carboxylic acid as an acylphosphate intermediate. ucl.ac.uknih.gov While still a developing area, the potential for high selectivity and operation in aqueous media under mild conditions makes biocatalysis a promising frontier for propanamide synthesis. ucl.ac.uknih.gov

Catalytic SystemCatalyst ExampleStarting MaterialsKey AdvantagesAreas for Future Development
Boron-Based Phenylboronic AcidCarboxylic Acid + AmineAir and water stable; commercially available. rsc.orgLowering reaction temperatures; improving efficiency. rsc.org
Metal-Based Ruthenium Pincer ComplexEster + AmineHigh atom economy (H₂ byproduct); low catalyst loadings. rsc.orgReducing reaction times and temperatures. rsc.org
Metal-Based Palladium-NHC ComplexAryl Ester + AmilineEnables use of less nucleophilic amines. acs.orgExpanding substrate scope; reducing catalyst cost. rice.edu
Biocatalysis ATP-Grasp EnzymesCarboxylic Acid + AmineHigh chemoselectivity; mild, aqueous conditions. ucl.ac.uknih.govBroader substrate scope; enzyme availability and stability. nih.gov

Exploration of Further Chemoselective Transformations for Diverse Chemical Scaffolds

Beyond its synthesis, this compound and related amides are valuable intermediates for constructing more complex molecules. A key research focus is the development of chemoselective reactions that modify one part of the molecule while leaving other functional groups intact.

C-H Functionalization: Direct functionalization of otherwise unreactive C-H bonds is a powerful strategy in modern synthesis. nih.gov For aliphatic amides, a facile dehydrogenation can generate an α,β-unsaturated intermediate, enabling formal functionalization at the β-position in a one-pot reaction. nih.govresearchgate.net This approach allows for transformations like epoxidation at the α,β-position, providing access to β-ketoamides, a previously challenging transformation. nih.govresearchgate.net

Reductive Functionalization: The amide carbonyl is typically unreactive, but methods for its partial reduction and subsequent functionalization are expanding. nih.govfrontiersin.org Activation of the amide with reagents like triflic anhydride (B1165640) (Tf₂O) or the use of Schwartz's reagent (Cp₂Zr(H)Cl) can generate highly electrophilic iminium species. nih.govfrontiersin.org These intermediates readily react with a wide range of nucleophiles, allowing for the conversion of the amide group into diverse substituted amines. This strategy is particularly valuable for the late-stage functionalization of complex, bioactive molecules. nih.govfrontiersin.org

Chemoselective Acylation: Novel methods are being developed for the highly selective acylation of primary amines in the presence of other nucleophilic groups. organic-chemistry.org One such method uses potassium acyltrifluoroborates (KATs) as the acylating agent, promoted by a simple chlorinating agent in acidic aqueous conditions. organic-chemistry.org This reaction is fast and tolerates functional groups like alcohols, carboxylic acids, and even secondary amines, which would typically interfere. organic-chemistry.org Such a transformation could selectively acylate the primary amine of a propanamide scaffold without affecting the secondary amine.

Rational Design of Propanamide Analogs with Targeted Reactivity and Selectivity

The rational design of new molecules based on the this compound scaffold is a key area for discovering compounds with specific chemical or biological properties. This involves systematically modifying the parent structure to tune its characteristics.

Bioisosteric Replacement: In medicinal chemistry, the concept of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a powerful design tool. nih.gov The amide bond itself can be a target for modification. Designing propanamide analogs could involve replacing the amide linkage with other functional groups to alter properties like stability, solubility, or receptor affinity.

Targeted Reactivity through Substitution: The reactivity of the propanamide can be tuned by introducing specific substituents. For example, introducing electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govfrontiersin.org Conversely, steric hindrance can be introduced to direct reactions to other parts of the molecule. A recent study on methadone metabolites demonstrated how N-demethylation led to analogs with retained N-methyl-d-aspartate (NMDAR) receptor antagonism but lower affinity for other receptors, showcasing a successful rational design strategy. nih.gov

Conformational Control: The three-dimensional shape of a molecule is critical to its function. Introducing substituents can lock the molecule into a specific conformation, which can enhance its selectivity for a particular reaction or biological target. The use of cyclic sulfamidates to control stereochemistry during synthesis is one approach to creating enantiomerically pure analogs with defined spatial arrangements. nih.gov

Integration of Advanced Analytical and Computational Methods for Comprehensive Chemical Characterization

A deep understanding of the structure, stability, and reactivity of this compound and its analogs relies on the synergy between advanced analytical techniques and computational chemistry.

Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for studying amides. acs.orgrsc.org DFT calculations can elucidate detailed reaction mechanisms, such as the CS₂-releasing 1,3-acyl transfer for amide bond formation, and predict the stability of intermediates. rsc.org It can also be used to understand the non-planar geometry of amides and how factors like hydrogen bond length and atomic charges correlate with the stability of amide complexes. acs.org Furthermore, computational analysis is used to generate molecular descriptors (e.g., steric and electronic properties) that can be correlated with experimental reaction rates through multivariate linear regression, enabling the prediction of reaction outcomes. pnas.org

Advanced Spectroscopy and Spectrometry: While standard techniques like NMR and FTIR are routine, their advanced applications provide deeper insights. High-resolution mass spectrometry (HRMS) is crucial for validating the molecular weight of synthesized analogs and intermediates. Collision Cross Section (CCS) values, which can be predicted computationally and measured experimentally via ion mobility-mass spectrometry, provide information about the three-dimensional shape of an ion in the gas phase, offering another layer of structural characterization. uni.lu

Integrated Approaches: The most powerful approach combines computational and experimental methods. For example, a reaction can be modeled using DFT to predict the most likely mechanism and transition state energies. nih.govacs.org These predictions can then be tested experimentally. Similarly, molecular descriptors derived from computations can be used to build statistical models that predict the efficiency of a particular synthetic transformation, guiding the choice of reactants and conditions for synthesizing new propanamide analogs. pnas.org

MethodApplication for Propanamide ChemistryInformation Gained
Density Functional Theory (DFT) Elucidating reaction mechanisms; calculating complex stability. acs.orgrsc.orgReaction pathways, transition state energies, molecular geometries, charge distributions. acs.orgnih.gov
Multivariate Linear Regression Correlating computed molecular descriptors with experimental reaction rates. pnas.orgPredictive models for reaction efficiency; understanding key steric and electronic factors. pnas.org
High-Resolution Mass Spectrometry (HRMS) Confirming molecular formula of novel analogs and intermediates. Precise molecular weight and elemental composition.
Ion Mobility-Mass Spectrometry Measuring Collision Cross Section (CCS) values. uni.luInformation on the 3D structure and conformation of ions in the gas phase. uni.lu

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-methyl-3-(methylamino)propanamide, and how are intermediates characterized?

Methodological Answer: this compound can be synthesized via amidation reactions using acid chlorides and amines. For example, reacting methylamine with a substituted propanoyl chloride derivative under controlled conditions (e.g., inert atmosphere, catalytic bases) yields the target compound. Key intermediates, such as 3-(methylamino)propanoyl chloride, are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for backbone confirmation) and high-resolution mass spectrometry (HRMS) to validate molecular weight .

Q. Q2. What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer: Essential techniques include:

  • NMR Spectroscopy : Assign 1^1H and 13^13C chemical shifts to confirm substituent positions and backbone integrity. For example, the methylamino group shows distinct singlet peaks in 1^1H NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • FT-IR : Identify amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
    Chromatographic methods (HPLC, LC-MS) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. Q3. How can reaction parameters (e.g., catalysts, solvents) be optimized to improve the yield of this compound?

Methodological Answer: Catalytic systems like GP6 (used in analogous amidation reactions) enhance yields by stabilizing reactive intermediates. Key optimizations include:

  • Catalyst Loading : Test 1–5 mol% GP6; higher loads may reduce byproducts.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature : Reactions at 60–80°C balance kinetic efficiency with thermal decomposition risks.
    Statistical tools (e.g., Design of Experiments, DoE) identify optimal conditions, validated by triplicate runs .

Q. Q4. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Substituent Screening : Introduce groups (e.g., aryl, alkyl) at the methylamino or propanamide positions.
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., MMP-3, IL-6 binding) using surface plasmon resonance (SPR) or fluorescence polarization .
    For example, replacing the methyl group with a cyclopropyl moiety (as in M-ALPHA-HMCA) enhances target affinity due to steric and electronic effects .

Q. Q5. How can contradictory data from synthesis or characterization studies be resolved?

Methodological Answer: Contradictions (e.g., variable yields, unexpected byproducts) require systematic troubleshooting:

  • Replicate Conditions : Ensure consistency in reagent purity, solvent drying, and inert gas use.
  • Advanced Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structures .

Q. Q6. What strategies are used to assess the stability and degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H2_2O2_2), and thermal (40–60°C) conditions.
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed amides, oxidized amines) and quantify degradation kinetics .
  • Stability-Indicating Methods : Develop HPLC protocols with baseline separation of parent compound and degradation peaks .

Specialized Applications

Q. Q7. How is this compound utilized in pharmacological studies targeting opioid or apoptotic pathways?

Methodological Answer: Derivatives like DAMGO and Birinapant incorporate methylamino-propanamide motifs for receptor binding:

  • μ-Opioid Receptor Agonism : DAMGO derivatives are synthesized via peptide coupling, with in vitro efficacy tested using calcium flux assays in neuronal cells .
  • Apoptosis Induction : Birinapant analogs (e.g., Smac mimetics) are evaluated for cIAP1/XIAP inhibition via Western blot (cleaved caspase-3/9) and cytotoxicity assays .

Q. Q8. What challenges arise in IUPAC nomenclature for complex derivatives of this compound?

Methodological Answer: Multi-substituted derivatives require strict adherence to IUPAC priority rules:

  • Principal Chain Selection : The chain with the maximum substituents and lowest locants for functional groups (e.g., amide > amine).
  • Stereodescriptors : Use R/S configurations for chiral centers (e.g., tert-butyl-4-fluoro derivatives) .
    Tools like ChemDraw IUPAC Name Check reduce errors in complex cases .

Retrosynthesis Analysis

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N-methyl-3-(methylamino)propanamide
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N-methyl-3-(methylamino)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.